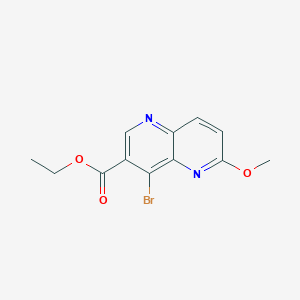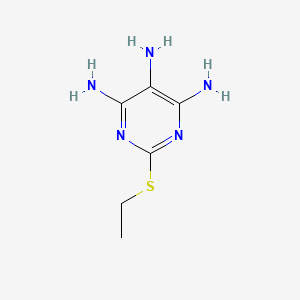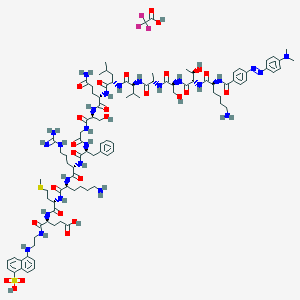![molecular formula C31H45N3O21 B3029696 Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP CAS No. 754954-71-7](/img/structure/B3029696.png)
Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP is a complex oligosaccharide derivative. It consists of a galactose (Gal) unit linked to an N-acetylneuraminic acid (Neu5Ac) and N-acetylglucosamine (GlcNAc) moiety, which is further conjugated to a para-nitrophenyl (pNP) group. This compound is significant in the study of glycosylation processes and has applications in various biochemical assays.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with influenza-virus hemagglutinin expressed in transfected human cells . The interaction between this compound and the hemagglutinin was demonstrated using STD-NMR experiments .
Cellular Effects
The compound influences cell function by interacting with specific receptors on the cell surface. For example, it has been shown to interact with the Neu5Ac-α-(2,6)-Gal-β-(1-4)-GlcNAc HA receptor on HEK-293 T cells . This interaction influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules. For instance, it binds to the hemagglutinin of influenza viruses, influencing enzyme activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the final conjugation to the pNP group. The process often starts with the preparation of protected monosaccharide units, followed by their sequential assembly using glycosylation reactions. The final step involves the deprotection of the intermediate compound and conjugation to pNP .
Industrial Production Methods
Industrial production of this compound may involve automated glycan assembly techniques, which allow for the efficient and scalable synthesis of complex oligosaccharides. These methods utilize solid-phase synthesis and automated synthesizers to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP: undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by specific glycosidases to release the individual sugar units.
Oxidation and Reduction: The hydroxyl groups on the sugar units can undergo oxidation and reduction reactions.
Substitution: The pNP group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Glycosidases: for hydrolysis.
Oxidizing agents: such as periodate for oxidation reactions.
Reducing agents: like sodium borohydride for reduction reactions.
Nucleophiles: for substitution reactions.
Major Products
The major products formed from these reactions include the individual monosaccharide units and their derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP: has a wide range of applications in scientific research:
Biochemical Assays: It is used as a substrate in enzymatic assays to study the activity of glycosidases and other carbohydrate-processing enzymes.
Glycomics Research: The compound is utilized in the study of glycan structures and their roles in biological processes.
Medical Research: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the context of viral infections and cancer.
Industrial Applications: The compound is used in the production of glycan-based materials and in the quality control of glycosylated products.
Mechanism of Action
The mechanism of action of Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP involves its interaction with specific enzymes and receptors. The compound serves as a substrate for glycosidases, which cleave the glycosidic bonds to release the individual sugar units. This process is crucial for studying enzyme specificity and activity . Additionally, the compound can bind to lectins and other carbohydrate-binding proteins, facilitating the study of carbohydrate-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Gal|A(1-4)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP: Similar structure but with a different glycosidic linkage.
Gal|A(1-3)[Neu5Ac|A(2-3)]GlcNAc-|A-pNP: Similar structure but with a different sialic acid linkage.
Uniqueness
Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP: is unique due to its specific glycosidic linkages and the presence of the pNP group, which makes it a valuable tool in enzymatic assays and glycomics research. Its structure allows for the detailed study of enzyme specificity and carbohydrate-protein interactions, providing insights into various biological processes .
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23+,24-,25+,26+,27+,28+,29-,31+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJFGKSKBLDR-KOLSOZNPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)



![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)




